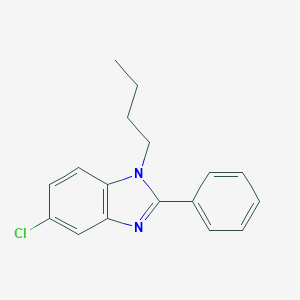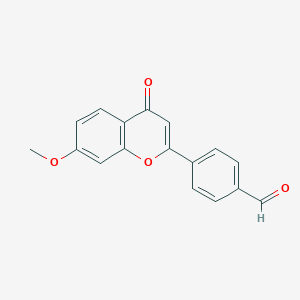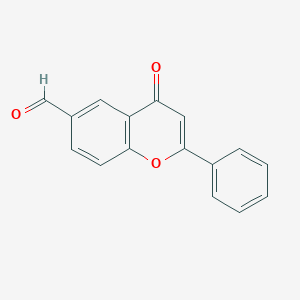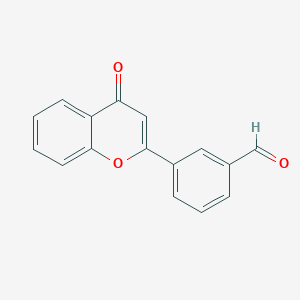![molecular formula C19H12N4OS2 B304567 2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mécanisme D'action
TAK-659 selectively inhibits BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This mechanism of action makes TAK-659 a potential therapeutic option for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell proliferation and survival in preclinical studies. Additionally, the compound has been shown to reduce tumor growth in animal models of B-cell malignancies. TAK-659 has also been shown to reduce disease activity in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is that it is a selective inhibitor of BTK, which reduces the risk of off-target effects. Additionally, the compound has shown promising results in preclinical studies, making it a potential therapeutic option for the treatment of various diseases. However, one limitation of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
For TAK-659 research include clinical trials to evaluate the safety and efficacy of the compound in humans. Additionally, further studies are needed to determine the optimal dosing and administration of TAK-659 for the treatment of various diseases. Other potential future directions for TAK-659 research include the development of combination therapies with other drugs and the investigation of the compound's potential in other disease areas beyond B-cell malignancies and autoimmune diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves a series of chemical reactions starting with 2-chloro-5-nitropyridine. This compound is reacted with sodium sulfide to form 2-amino-5-thiopyridine, which is then reacted with 2-bromo-2-phenylacetic acid to form 2-amino-6-[(2-bromo-2-phenylethyl)sulfanyl]pyridine. Finally, the compound is reacted with 2-thiophenecarbonitrile to form TAK-659.
Applications De Recherche Scientifique
TAK-659 has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. The compound has shown promising results in preclinical studies as a BTK inhibitor, which is a key target in the treatment of B-cell malignancies and autoimmune diseases.
Propriétés
Nom du produit |
2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile |
|---|---|
Formule moléculaire |
C19H12N4OS2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2-amino-6-phenacylsulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H12N4OS2/c20-9-13-17(16-7-4-8-25-16)14(10-21)19(23-18(13)22)26-11-15(24)12-5-2-1-3-6-12/h1-8H,11H2,(H2,22,23) |
Clé InChI |
OLWFNGOYTYPSKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304487.png)
![10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304489.png)
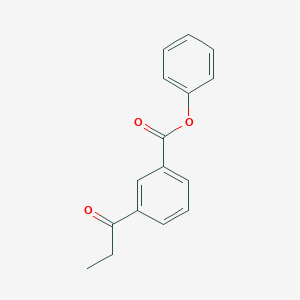
![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)
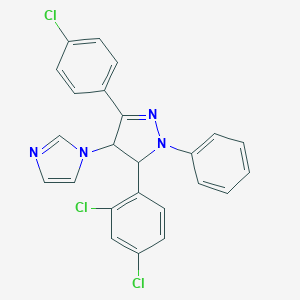
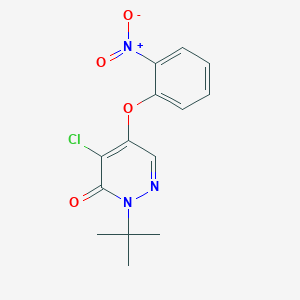
![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)
![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)
